![molecular formula C23H24N2O3 B2986491 3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105241-87-9](/img/structure/B2986491.png)
3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
The compound is a complex organic molecule that contains a chromene ring (a heterocyclic compound that is a fusion of a benzene ring and a pyran ring), a pyrido[1,2-a][1,5]diazocin ring (a type of diazocine ring), and a tetrahydro-1H-1,5-methano ring .
Molecular Structure Analysis
The 2H-chromene ring system in similar compounds is nearly planar, and the morpholine ring adopts a chair conformation .Scientific Research Applications
- Crystallographic studies reveal weak C—H O hydrogen bonds and aromatic interactions between fused benzene rings of the chromene .
- Previous studies have explored derivatives like thalidomide dithiocarbamates and chromone dithiocarbamates .
- Determine its potential as a TLR2/1 selective agonist, which could have implications in tumor therapy .
Chemical Structure and Properties
Anti-Cancer Potential
Biological Activity and Receptor Modulation
Synthesis and Crystallization
Spectroscopic and Analytical Data
properties
IUPAC Name |
11-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-14-6-15(2)23-18(9-22(27)28-20(23)7-14)13-24-10-16-8-17(12-24)19-4-3-5-21(26)25(19)11-16/h3-7,9,16-17H,8,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJGYLSHJNESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one |
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